1-Chloro-4-(2-methoxyethoxy)-2-nitrobenzene
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Overview
Description
1-Chloro-4-(2-methoxyethoxy)-2-nitrobenzene is an organic compound with the molecular formula C9H10ClNO4 It is a derivative of benzene, characterized by the presence of a chlorine atom, a nitro group, and a 2-methoxyethoxy substituent
Preparation Methods
The synthesis of 1-Chloro-4-(2-methoxyethoxy)-2-nitrobenzene typically involves multi-step organic reactions. One common synthetic route includes the nitration of 1-chloro-4-(2-methoxyethoxy)benzene. The nitration process involves the introduction of a nitro group (NO2) into the aromatic ring, usually facilitated by a mixture of concentrated sulfuric acid (H2SO4) and nitric acid (HNO3) under controlled temperature conditions. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-Chloro-4-(2-methoxyethoxy)-2-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The chlorine atom can be substituted by other nucleophiles in nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Oxidation: Although less common, the compound can undergo oxidation reactions, potentially leading to the formation of quinones or other oxidized derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 1-chloro-4-(2-methoxyethoxy)-2-aminobenzene.
Scientific Research Applications
1-Chloro-4-(2-methoxyethoxy)-2-nitrobenzene has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving nitroaromatic compounds.
Medicine: Research into its derivatives may lead to the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Chloro-4-(2-methoxyethoxy)-2-nitrobenzene involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates, which may interact with cellular components, leading to various biological effects. The chlorine and methoxyethoxy groups influence the compound’s reactivity and solubility, affecting its overall behavior in chemical and biological systems.
Comparison with Similar Compounds
1-Chloro-4-(2-methoxyethoxy)-2-nitrobenzene can be compared with similar compounds such as:
1-Chloro-4-methoxy-2-nitrobenzene: Lacks the 2-methoxyethoxy group, resulting in different solubility and reactivity.
1-Chloro-4-(2-methoxyethoxy)benzene:
4-Chloro-2-nitroanisole: Contains a methoxy group instead of the 2-methoxyethoxy group, leading to variations in its chemical properties.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and physical properties, making it suitable for specialized applications in research and industry.
Properties
IUPAC Name |
1-chloro-4-(2-methoxyethoxy)-2-nitrobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO4/c1-14-4-5-15-7-2-3-8(10)9(6-7)11(12)13/h2-3,6H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKSLMJPZLPCRKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC(=C(C=C1)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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